![molecular formula C9H17NO3 B13712101 Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are often associated with pleasant fragrances and flavors. This particular compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the hydroxymethyl group and the ethyl ester functionality makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate can be compared with other esters and pyrrolidine derivatives:
This compound vs. Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate: The latter has a propanoate group instead of an acetate group, which may affect its reactivity and biological activity.
This compound vs. Mthis compound: The methyl ester may have different physical properties and reactivity compared to the ethyl ester.
Conclusion
This compound is a versatile compound with potential applications in various fields Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial purposes
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
ethyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)6-10-5-3-4-8(10)7-11/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
QFXAUHHYZPTUSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


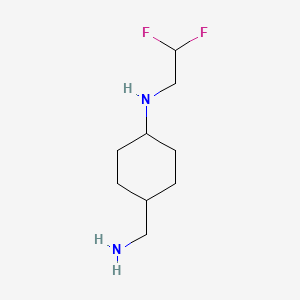
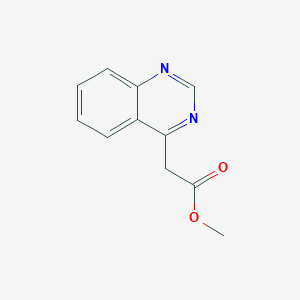
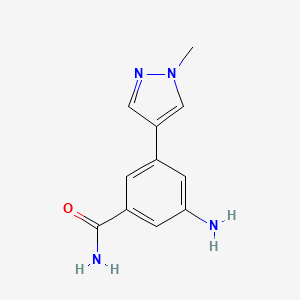
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)

![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
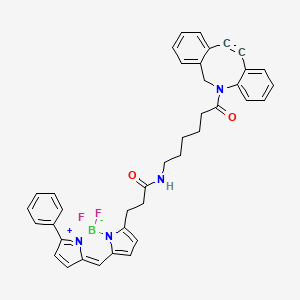
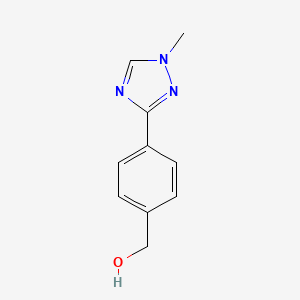
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

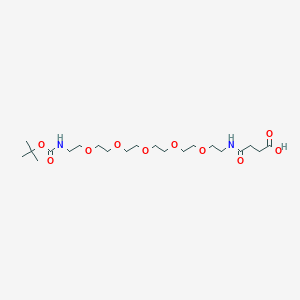
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)

